1-(Furan-2-yl)but-3-en-2-one
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Overview
Description
1-(Furan-2-yl)but-3-en-2-one is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a butenone chain, making it a conjugated enone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)but-3-en-2-one can be synthesized through aldol condensation reactions. One common method involves the condensation of furfural with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, yielding the desired enone product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(Furan-2-yl)but-3-en-1-ol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)but-3-en-2-one involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The conjugated enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities .
Comparison with Similar Compounds
1-(Furan-2-yl)but-3-en-1-ol: A reduced form of the enone with an alcohol group.
Furfural: A precursor in the synthesis of 1-(Furan-2-yl)but-3-en-2-one.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications
Uniqueness: this compound is unique due to its conjugated enone structure, which imparts distinct reactivity and versatility in chemical transformations. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
31681-20-6 |
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Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-(furan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H8O2/c1-2-7(9)6-8-4-3-5-10-8/h2-5H,1,6H2 |
InChI Key |
LVNQQSHCPFQTBO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1=CC=CO1 |
Origin of Product |
United States |
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